molecular formula C11H11N3O4 B2565397 N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide CAS No. 400080-49-1

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide

Cat. No.: B2565397
CAS No.: 400080-49-1
M. Wt: 249.226
InChI Key: NTUDNLUTHZWQHO-UHFFFAOYSA-N
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Description

“N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide” is a chemical compound that has gained significant attention in the fields of pharmaceuticals and neuroscience research. It is a member of the isoxazole family, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11N3O4 . It is a member of the isoxazole family, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .

Scientific Research Applications

Chemical Synthesis and Structure

  • Synthesis Techniques : Studies have explored different methods of synthesizing benzisoxazole derivatives and their structural analysis. For instance, the reaction of 3-nitrobenzo[b]furan with 1-diethylaminopropyne results in a product where an oxygen atom of the nitro group is transferred to C-1 of the acetylene, as elucidated through X-ray crystallography (Wit et al., 1980).

  • Anticoccidial Activity : Research on nitropyridinecarboxamides, which are isomers of 5-nitronicotinamide (a potent anticoccidial agent), includes the synthesis of 2-nitropyridine-3, -4, -5-, or 6-carboxamides and 3-nitropyridine-4- or 6-carboxamides from corresponding acids (Morisawa et al., 1977).

Biomedical Research

  • Antibody-Catalyzed Reactions : A study on benzisoxazole haptens, synthesized to elicit antibody binding sites with different polarities, demonstrated that antibodies raised against these haptens can catalyze isomerization processes of related benzisoxazoles (Sergeeva et al., 1996).

  • Antiproliferative and Antioxidant Properties : Benzimidazole/benzothiazole-2-carboxamides, substituted with nitro, amino, or amino protonated moieties, were synthesized and evaluated for their antiproliferative activity in vitro and the antioxidant capacity, showing significant potential in both areas (Cindrić et al., 2019).

  • Potential Antipsychotic Agents : A series of benzisoxazole- and benzisothiazole-3-carboxamides were prepared and tested for their potential antipsychotic activity, demonstrating affinity for dopamine D2 and serotonin receptors and activity in animal models predictive of potential antipsychotic activity (Hrib et al., 1994).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

6-nitro-N-propan-2-yl-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-6(2)12-11(15)10-8-4-3-7(14(16)17)5-9(8)18-13-10/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUDNLUTHZWQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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